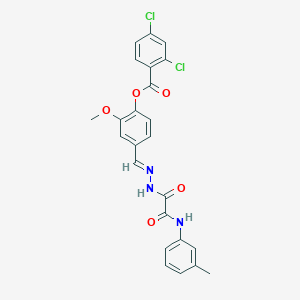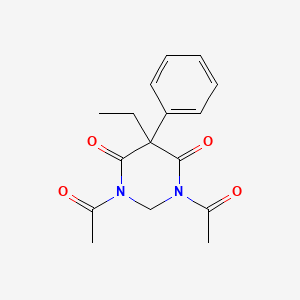
2-Methoxy-4-((2-(2-oxo-2-(m-tolylamino)acetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHOXY-4-(2-(OXO(3-TOLUIDINO)ACETYL)CARBOHYDRAZONOYL)PH 2,4-DICHLOROBENZOATE is a complex organic compound with the molecular formula C24H19Cl2N3O5 . This compound is known for its unique chemical structure, which includes methoxy, oxo, toluidino, acyl, and carbazono groups attached to a dichlorobenzoate core. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-(2-(OXO(3-TOLUIDINO)ACETYL)CARBOHYDRAZONOYL)PH 2,4-DICHLOROBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Toluidino Acetyl Intermediate: This involves the reaction of toluidine with acetic anhydride under controlled conditions to form the toluidino acetyl derivative.
Carbohydrazide Formation: The toluidino acetyl derivative is then reacted with hydrazine hydrate to form the carbohydrazide intermediate.
Final Coupling Reaction: The carbohydrazide intermediate is then coupled with 2,4-dichlorobenzoic acid in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-(2-(OXO(3-TOLUIDINO)ACETYL)CARBOHYDRAZONOYL)PH 2,4-DICHLOROBENZOATE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The dichlorobenzoate core can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the oxo group can yield the corresponding alcohol derivative .
Scientific Research Applications
2-METHOXY-4-(2-(OXO(3-TOLUIDINO)ACETYL)CARBOHYDRAZONOYL)PH 2,4-DICHLOROBENZOATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-(2-(OXO(3-TOLUIDINO)ACETYL)CARBOHYDRAZONOYL)PH 2,4-DICHLOROBENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-METHOXY-4-(2-(OXO(4-TOLUIDINO)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-CHLOROBENZOATE
- 2-METHOXY-4-(2-(OXO(2-TOLUIDINO)ACETYL)CARBOHYDRAZONOYL)PHENYL 2-CHLOROBENZOATE
- 4-(2-(OXO(3-TOLUIDINO)ACETYL)CARBOHYDRAZONOYL)PHENYL 2,4-DICHLOROBENZOATE
Uniqueness
The uniqueness of 2-METHOXY-4-(2-(OXO(3-TOLUIDINO)ACETYL)CARBOHYDRAZONOYL)PH 2,4-DICHLOROBENZOATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
881466-84-8 |
|---|---|
Molecular Formula |
C24H19Cl2N3O5 |
Molecular Weight |
500.3 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C24H19Cl2N3O5/c1-14-4-3-5-17(10-14)28-22(30)23(31)29-27-13-15-6-9-20(21(11-15)33-2)34-24(32)18-8-7-16(25)12-19(18)26/h3-13H,1-2H3,(H,28,30)(H,29,31)/b27-13+ |
InChI Key |
HLPJBAWLVJWRAX-UVHMKAGCSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)OC |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,15-dioxaheptacyclo[11.3.1.15,9.02,12.04,10.06,8.014,16]octadecane-3,11-dione](/img/structure/B11950404.png)

![tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene](/img/structure/B11950411.png)




![tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene](/img/structure/B11950446.png)

![S-[4-(acetylamino)-3-nitrophenyl] ethanethioate](/img/structure/B11950448.png)


![N-benzyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11950494.png)
